molecular formula C21H24N4O4 B4643263 N-(3-acetylphenyl)-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide

N-(3-acetylphenyl)-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide

Cat. No. B4643263
M. Wt: 396.4 g/mol
InChI Key: ZWGGPQLPYBGEBS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide is a compound of interest in the field of organic chemistry, particularly for its potential applications in material science and pharmaceuticals. It belongs to a class of organic compounds known as hydrazinecarboxamides, characterized by the presence of hydrazine and carboxamide functional groups.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of specific reagents and catalysts. For instance, a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized and confirmed using IR, (1)H NMR, and X-ray diffraction studies. The synthesis process typically involves condensation reactions and careful control of reaction conditions to achieve the desired product (Rahul Raju et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods like FT-IR, NMR, and single crystal X-ray diffraction. These techniques provide detailed insights into the molecular geometry, bond lengths, angles, and overall three-dimensional structure of the compound. For instance, the crystal structure of a related compound was determined by X-ray diffraction, revealing planar and non-planar segments within the molecule (R. Kant et al., 2012).

properties

IUPAC Name

4-[2-[(3-acetylphenyl)carbamoyl]hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-13-7-8-18(11-14(13)2)22-19(27)9-10-20(28)24-25-21(29)23-17-6-4-5-16(12-17)15(3)26/h4-8,11-12H,9-10H2,1-3H3,(H,22,27)(H,24,28)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGGPQLPYBGEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=O)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide
Reactant of Route 2
N-(3-acetylphenyl)-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide
Reactant of Route 4
N-(3-acetylphenyl)-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide
Reactant of Route 5
N-(3-acetylphenyl)-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide

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